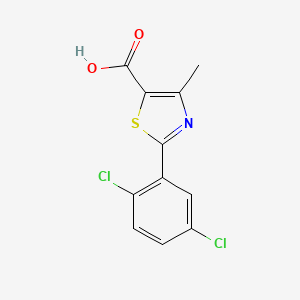

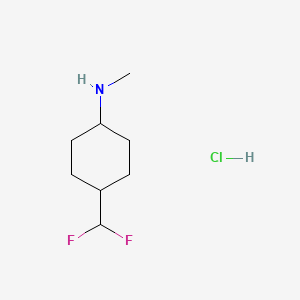

![molecular formula C17H18N2O2S B2630356 N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide CAS No. 316125-42-5](/img/structure/B2630356.png)

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . Theoretical calculations were conducted using density functional theory studies (DFTs) with the 6–31G (d, p) basis set and B3LYP functional correlation .Chemical Reactions Analysis

In terms of chemical reactions, N-arylcyanothioformamides have been used as coupling components for building key chemical intermediates and biologically active molecules . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .Aplicaciones Científicas De Investigación

- Synthetic Route Improvement : The compound’s synthetic route has been optimized, allowing efficient production of these derivatives with good to high yields .

- Regioselectivity and Stereoselectivity : The reaction proceeds under mild conditions, demonstrating regioselectivity and stereoselectivity. The products were confirmed by NMR spectroscopy and mass spectral analysis .

- Tautomeric Structures : X-ray diffraction studies confirmed the tautomeric structures of N-arylcyanothioformamides and the (Z)-geometries of 2-oxo-N-phenylpropanehydrazonoyl chloride coupling partners .

- Inhibition Studies : A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized. These compounds have been investigated for their inhibitory effects on human and microbial enzymes .

Medicinal Chemistry and Drug Development

Heterocyclic Chemistry

Crystallography and Structural Characterization

Sulfamoylphenylcarbamothioyl Derivatives

Computational Chemistry

Mecanismo De Acción

Target of Action

The primary targets of N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide are currently unknown. This compound is a derivative of thiourea , which has been found to have various biological and anticorrosion properties . N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide

Mode of Action

The mode of action of N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide As a derivative of thiourea, it may share some of the biological activities of its parent compound, such as antiviral, anti-inflammatory, and anticancer properties . N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide

Biochemical Pathways

The biochemical pathways affected by N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide Thiourea derivatives have been found to have diverse biological activities , suggesting that they may affect multiple pathwaysN-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide

Result of Action

The molecular and cellular effects of N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide As a derivative of thiourea, it may share some of the biological activities of its parent compound . N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide

Propiedades

IUPAC Name |

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-2-21-15-10-8-14(9-11-15)18-17(22)19-16(20)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOYYQZSCZZKAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323681 |

Source

|

| Record name | N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

316125-42-5 |

Source

|

| Record name | N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid](/img/structure/B2630277.png)

![5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2630279.png)

![methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2630283.png)

![N-(3-methoxyphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2630287.png)

![2-benzyl-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2630291.png)

![4-[[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]benzonitrile](/img/structure/B2630292.png)

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630293.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2630296.png)